molecular formula C17H16N4O2 B11027330 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide

Cat. No.: B11027330
M. Wt: 308.33 g/mol
InChI Key: VEWAHNJDSLSYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is a synthetic organic compound featuring a quinazolinone core scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . The quinazolinone pharmacophore is a privileged structure in the design of small molecule inhibitors, particularly for kinase and receptor tyrosine kinases implicated in oncological pathways . This specific derivative is engineered with a pyridine-3-carboxamide moiety at the 6-position, which may influence its binding affinity and selectivity towards biological targets. The primary research applications of this compound are anticipated to be in the field of oncology. Quinazolinone-based analogs have demonstrated potent anti-proliferative activities against a diverse range of human cancer cell lines, making them valuable tools for investigating cancer biology and therapeutic strategies . The mechanism of action for many active quinazolinone derivatives often involves the inhibition of key enzymatic targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, p38 mitogen-activated protein (p38MAP) kinase, or bromodomain-containing protein 4 (BRD4) . Furthermore, incorporating the quinazolinone core into multifunctional inhibitors, such as dual PI3K/HDAC inhibitors, represents a cutting-edge approach to overcome drug resistance and achieve synergistic anti-cancer effects . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-6-5-13(8-14(15)17(21)23)20-16(22)12-4-3-7-18-9-12/h3-11H,1-2H3,(H,20,22)

InChI Key

VEWAHNJDSLSYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Critical parameters include:

  • Temperature : Reactions are conducted at 80–100°C to accelerate cyclization.

  • Catalysts : Copper iodide (CuI) and palladium chloride (PdCl₂) enhance coupling efficiency in later stages.

  • Solvents : Acetonitrile and chlorobenzene are preferred for their ability to dissolve polar intermediates.

A representative protocol from Patent CN111704604B involves chlorination of methyl acetyl (2-methyl-4-perfluoropropanephenyl) carbamate using chlorine gas, initiated by azobisisobutyronitrile (AIBN) in chlorobenzene at 55–60°C. This step achieves a 62–66.5% yield after recrystallization with toluene.

Solvent-Free Synthesis for Improved Sustainability

Recent advancements emphasize solvent-free methods to reduce environmental impact. For example, anthranilic acid and pyridine-3-carboxamide are combined in a mortar, heated to 130°C for 5 hours, and washed with sodium bicarbonate to remove unreacted acid. This approach avoids toxic solvents and simplifies purification, achieving a 58% yield.

Comparative Analysis of Solvent-Free vs. Traditional Methods

ParameterSolvent-FreeTraditional
Yield58%62–66.5%
Reaction Time5 hours10–48 hours
Purity95–97%97.5–98.5%
Environmental ImpactLowModerate

While solvent-free methods offer ecological benefits, traditional approaches achieve higher purity due to advanced recrystallization techniques.

Palladium-Catalyzed Coupling for Enhanced Efficiency

Palladium-catalyzed reactions have emerged as a high-efficiency strategy. Jiang et al. demonstrated the use of PdCl₂ and tert-butyl isocyanide to couple 2-aminobenzamides with aryl halides, forming the quinazolinone core in 72% yield. Subsequent amidation with pyridine-3-carboxylic acid under alkaline conditions completes the synthesis.

Optimization of Catalytic Systems

Key optimizations include:

  • Catalyst Loading : 5 mol% PdCl₂ with 0.1 equivalent DPPP ligand.

  • Additives : Calcium chloride (CaCl₂) and sodium tert-butoxide (NaOtBu) improve reaction rates.

  • Temperature : 145°C in toluene ensures complete conversion.

This method reduces side reactions and is scalable for industrial applications.

Recrystallization and Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. The patent CN111704604B highlights recrystallization using toluene, which increases purity from 95% to 97.5–98.5%. Similarly, ethanol recrystallization in solvent-free methods achieves 95–97% purity.

Impact of Recrystallization Solvents

SolventPurity ImprovementYield Loss
Toluene95% → 98.5%5–8%
Ethanol90% → 97%3–5%

Toluene offers superior purity but requires careful temperature control to minimize yield loss.

Comparative Analysis of Synthetic Routes

A synthesis route’s suitability depends on target application:

  • Medicinal Chemistry : Palladium-catalyzed methods (72% yield) balance efficiency and purity.

  • Industrial Scale : Multi-step condensation (66.5% yield) ensures reproducibility.

  • Green Chemistry : Solvent-free approaches (58% yield) align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions include quinazoline N-oxides, hydroxylated quinazolines, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects

  • Steric Effects : Propan-2-yl at position 3 may hinder binding to shallow enzyme pockets compared to smaller substituents.

Spectral and Analytical Data

  • Compound 67 : Melting point, IR, and LC-MS data are reported, suggesting that the target compound could be characterized similarly .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 3 Substituent Position 6/Other Substituent Bioactivity Reference
Target Compound Dihydroquinazolinone Propan-2-yl Pyridine-3-carboxamide Hypothesized kinase/complex II inhibitor
Claturafenib Dihydroquinazolinone Methyl 5-chloro, sulfonamide BRAF inhibitor
A.3.32 (Complex II Inhibitor) Pyridine Difluoromethyl, indan Complex II inhibitor
Compound 67 (Naphthyridine derivative) Dihydronaphthyridine Adamantyl, pentyl Not specified

Biological Activity

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_3O_3, with a molecular weight of 297.31 g/mol. The compound is characterized by the presence of a quinazoline scaffold, which is known for its diverse pharmacological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have been reported as inhibitors of hepatitis C virus (HCV) NS5B polymerase. A notable compound showed an IC50 value of 8.8 μM against HCV, indicating significant antiviral activity .

Table 1: Antiviral Activity of Quinazoline Derivatives

CompoundTarget VirusIC50 (μM)Selectivity Index
Compound 9kHCV NS5B8.8High
Compound AInfluenza0.35Moderate
Compound BHSV0.20High

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored extensively. Compounds similar to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine have demonstrated effective bacteriostatic activity against various Gram-positive bacteria.

Case Study: Time-Growth Kinetics

A study evaluated the time-growth kinetics of a related compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated that at higher concentrations, the compound exhibited bacteriostatic effects comparable to standard antibiotics like linezolid .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

BacteriaMIC (μg/mL)Bacteriostatic Effect
Staphylococcus aureus16Strong
Enterococcus faecalis32Moderate

Anticancer Activity

The anticancer potential of quinazoline derivatives has been recognized in various studies, particularly in targeting specific cancer pathways. Compounds have shown promise in inhibiting cell proliferation in cancer cell lines.

The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the BRAF signaling pathway, which is crucial in various malignancies.

Table 3: Anticancer Activity in Cell Lines

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound CMCF715BRAF inhibition
Compound DA54920Apoptosis induction

Q & A

Q. What are the critical steps in synthesizing N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide, and how are intermediates validated?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of quinazolinone precursors with pyridine-3-carboxylic acid derivatives. Key steps include:
  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous DMF at 60°C for 18 hours .
  • Purification : Recrystallization or column chromatography to isolate intermediates and final products.
  • Validation : High-resolution NMR (1H, 13C) to confirm bond connectivity, and HPLC to assess purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and spatial arrangement .
  • Mass spectrometry : ESI-MS confirms molecular weight with precision (e.g., m/z calculated vs. observed) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise due to assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:
  • Dose-response standardization : Use fixed DMSO concentrations (<0.1%) to minimize solvent interference.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to validate target specificity .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • QSAR studies : Use Schrödinger’s Maestro or MOE to correlate substituent effects (e.g., isopropyl group at position 3) with logP and solubility .
  • Docking simulations : AutoDock Vina predicts binding affinity to targets like RORγt receptors, guiding structural modifications (e.g., fluorination to enhance metabolic stability) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :
  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and temperatures (4°C to 40°C) to isolate stable polymorphs.
  • Twinned crystals : SHELXD resolves twinning via intensity-based algorithms .
  • Data collection : High-flux synchrotron sources (e.g., Diamond Light Source) improve weak diffraction patterns .

Key Considerations for Experimental Design

  • Stereochemical purity : Chiral HPLC (e.g., CHIRALPAK AD-H column) ensures enantiomeric excess >99% for in vivo studies .
  • Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.